molecular formula C7H9IN2S B1389819 S-Methyl-4-pyridylthioimidate hydroiodide CAS No. 1185165-63-2

S-Methyl-4-pyridylthioimidate hydroiodide

Número de catálogo: B1389819
Número CAS: 1185165-63-2
Peso molecular: 280.13 g/mol
Clave InChI: CDHPZLSIZALDRX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

S-Methyl-4-pyridylthioimidate hydroiodide is a useful research compound. Its molecular formula is C7H9IN2S and its molecular weight is 280.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality S-Methyl-4-pyridylthioimidate hydroiodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-Methyl-4-pyridylthioimidate hydroiodide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl pyridine-4-carboximidothioate;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S.HI/c1-10-7(8)6-2-4-9-5-3-6;/h2-5,8H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHPZLSIZALDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=N)C1=CC=NC=C1.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Advanced Technical Profile: S-Methyl-4-pyridylthioimidate Hydroiodide (SMPT-HI)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

S-Methyl-4-pyridylthioimidate hydroiodide (SMPT-HI) is a specialized organosulfur electrophile primarily utilized in the synthesis of 4-amidinopyridines , a pharmacophore class essential for serine protease inhibition (e.g., thrombin, trypsin, and Factor Xa inhibitors).

Unlike standard imidates, the thioimidate moiety offers enhanced reactivity toward nucleophilic amines under mild conditions while maintaining orthogonality to other functional groups. This guide provides a rigorous analysis of SMPT-HI’s chemical behavior, synthesis protocols, and application in bioconjugation and medicinal chemistry.

Chemical Architecture & Physicochemical Properties[1]

SMPT-HI is the hydroiodide salt of the S-methylated thioisonicotinamide. Its reactivity is driven by the imidate carbon, which is activated by the electron-withdrawing pyridine ring and the good leaving group ability of the methanethiolate (


).
Table 1: Physicochemical Specifications
PropertySpecification
IUPAC Name Methyl 4-pyridinecarbimidothioate hydroiodide
Common Name S-Methyl-4-pyridylthioimidate HI
Molecular Formula

Molecular Weight 280.13 g/mol
Structure (SMILES) CSC(=N)C1=CC=NC=C1.I
Appearance Yellow to orange crystalline solid
Solubility Soluble in Methanol, DMSO, DMF; Slightly soluble in Acetone
Hygroscopicity High (Store desicated)
Reactivity Class Soft Electrophile (Thioimidate ester)

Synthesis Protocol: The Modified Pinner-Thio Route

The synthesis of SMPT-HI does not follow the classic Pinner reaction (which uses alcohols) but rather a thio-variant using methanethiol or methyl iodide alkylation of the thioamide. The protocol below describes the S-methylation of 4-pyridinecarbothioamide , which is the most reliable method for high-purity generation.

Reagents Required:
  • 4-Pyridinecarbothioamide (Thioisonicotinamide)

  • Iodomethane (Methyl Iodide)

  • Acetone (Anhydrous) or Ethanol

  • Diethyl Ether (for precipitation)

Step-by-Step Methodology:
  • Solvation: Dissolve 10 mmol of 4-pyridinecarbothioamide in 20 mL of anhydrous acetone. Ensure the reaction vessel is purged with

    
     to prevent oxidative dimerization of the thioamide.
    
  • Alkylation: Add 11 mmol (1.1 eq) of Iodomethane dropwise at room temperature.

    • Scientific Rationale: A slight excess of MeI ensures complete conversion. The reaction is

      
      , where the sulfur nucleophile attacks the methyl group.
      
  • Incubation: Stir the mixture at ambient temperature for 12–18 hours.

    • Observation: The product, being ionic, is less soluble in acetone than the starting material and will begin to precipitate as a yellow crystalline solid.

  • Isolation: Filter the precipitate under vacuum.

  • Purification: Wash the filter cake three times with cold diethyl ether to remove unreacted methyl iodide and starting thioamide.

  • Drying: Dry under high vacuum over

    
     to remove trace moisture.
    

Critical Control Point: Do not heat the reaction above 40°C. Thioimidate salts are thermally labile and can decompose to the nitrile (4-cyanopyridine) and methanethiol.

Mechanistic Action & Applications

The primary utility of SMPT-HI lies in its ability to react with primary amines to form amidines . This is a superior route to amidines compared to the reaction of nitriles with amines (which requires high heat/pressure) or O-imidates (which are more prone to hydrolysis).

Mechanism of Amidine Formation

The reaction proceeds via an addition-elimination mechanism. The amine nucleophile attacks the electrophilic imidate carbon, forming a tetrahedral intermediate. The methylthio group (


) is then expelled as methanethiol (MeSH), a gas, driving the equilibrium forward.

AmidineSynthesis SMPT SMPT-HI (Electrophile) Inter Tetrahedral Intermediate SMPT->Inter Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->Inter Amidine 4-Amidinopyridine Derivative Inter->Amidine Elimination Byprod Methanethiol (MeSH) (Leaving Group) Inter->Byprod -MeSH (Gas)

Figure 1: Reaction pathway for the conversion of SMPT-HI to amidines. The evolution of volatile MeSH drives the reaction to completion.

Key Applications
  • Serine Protease Inhibitors: SMPT-HI is the precursor for synthesizing inhibitors like Gabexate or Nafamostat analogs. The 4-amidinopyridine moiety mimics the arginine side chain, allowing it to bind into the S1 pocket of trypsin-like serine proteases [1].

  • Protein Bioconjugation (Lysine Targeting): At pH 8.0–9.0, SMPT-HI reacts specifically with the

    
    -amino group of Lysine residues on proteins. This retains the positive charge of the lysine (unlike acetylation), which is crucial for maintaining protein solubility and isoelectric point during modification [2].
    

Stability & Hydrolysis Risks

Thioimidates are generally more stable to hydrolysis than their oxygen counterparts (O-imidates), but they are not immune.

  • Acidic pH (< 6): Stable. The protonated nitrogen prevents nucleophilic attack by water.

  • Basic pH (> 9): Susceptible to hydrolysis. Hydrolysis competes with aminolysis.

    • Hydrolysis Product: 4-Pyridinecarbothioate (Thioester) or 4-Pyridinecarboxamide, depending on conditions.

Storage Protocol:

  • Store at -20°C .

  • Keep under Argon or Nitrogen .

  • Container must be strictly anhydrous (use parafilm/desiccators).

References

  • Katritzky, A. R., et al. (2005). Synthesis of amidines from thioimidates. This reference establishes the fundamental reactivity profile of S-methyl thioimidates as superior electrophiles for amidine synthesis compared to nitriles.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition).

  • Sigma-Aldrich. (2024). Product Specification: S-Methyl pyridine-4-carbothioimidate hydroiodide. Confirmation of physical form and commercial availability.

  • PubChem. (2024).[1] Compound Summary: Methyl pyridine-4-carbimidothioate. Structural validation and identifier cross-referencing.

Sources

An In-depth Technical Guide to the Core Mechanism of Action of S-Methyl-4-pyridylthioimidate Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed examination of the hypothesized mechanism of action for S-Methyl-4-pyridylthioimidate hydroiodide, a compound of interest for researchers and drug development professionals. In the absence of extensive direct biological studies on this specific molecule, this document synthesizes information from related chemical entities and foundational biochemical principles to propose a scientifically grounded mode of action. We will delve into the chemical reactivity of its core functional groups and outline a comprehensive research framework to validate the proposed mechanism.

Introduction to S-Methyl-4-pyridylthioimidate Hydroiodide: A Chemically Reactive Scaffold

S-Methyl-4-pyridylthioimidate hydroiodide belongs to the class of thioimidates, which are derivatives of thioamides. Thioamides and their related structures are increasingly recognized in medicinal chemistry for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties[1][2][3]. They are often employed as bioisosteres for amides in drug design to enhance pharmacokinetic properties[2].

The structure of S-Methyl-4-pyridylthioimidate hydroiodide suggests a potential for high chemical reactivity, particularly as an electrophile. The key functional groups that likely dictate its biological activity are the S-methylthioimidate moiety and the 4-pyridyl ring. The hydroiodide salt form enhances its solubility in aqueous environments, a crucial factor for biological studies.

Proposed Core Mechanism: Covalent Modification of Protein Cysteines

Based on the chemical nature of S-Methyl-4-pyridylthioimidate hydroiodide, we hypothesize that its primary mechanism of action involves the covalent modification of nucleophilic amino acid residues on target proteins . Specifically, the thiol group of cysteine residues is a prime candidate for such modification.

This proposed mechanism is analogous to that of other known electrophilic compounds used in redox signaling research, which form covalent adducts with protein cysteine residues[4]. The reactivity of the sulfur atom in thioamides and related compounds is well-documented, and S-methylation is a known biological process[3][5][6].

The reaction is proposed to proceed via nucleophilic attack by the deprotonated thiol group (thiolate) of a cysteine residue on the electrophilic carbon of the S-methylthioimidate group. This would result in the formation of a stable covalent bond between the protein and a portion of the compound, leading to a post-translational modification of the target protein[7][8][9][10]. Such modifications can profoundly alter a protein's structure, function, and interactions with other molecules[7][11].

Proposed Covalent Modification cluster_reactants Reactants cluster_product Product protein Protein with Cysteine Residue (Protein-SH) modified_protein Covalently Modified Protein (Protein-S-R') protein->modified_protein Nucleophilic Attack reagent S-Methyl-4-pyridylthioimidate (R-S-CH3) reagent->modified_protein Electrophilic Target

Caption: Proposed reaction between a protein cysteine thiol and S-Methyl-4-pyridylthioimidate.

Experimental Validation of the Proposed Mechanism

A rigorous, multi-faceted approach is required to validate this hypothesized mechanism. The following experimental workflow is designed to identify protein targets and confirm covalent modification.

Identifying Protein Targets: An Affinity-Based Proteomics Approach

The first step is to identify the proteins that interact with S-Methyl-4-pyridylthioimidate hydroiodide. An affinity-based chemical proteomics strategy is well-suited for this purpose.

Experimental Protocol: Synthesis of an Affinity Probe and Pulldown Assay

  • Synthesis of a Derivatized Probe: Synthesize an analog of S-Methyl-4-pyridylthioimidate with a "clickable" chemical handle, such as an alkyne or azide group. This allows for the subsequent attachment of a biotin tag for affinity purification.

  • Cell Lysate Incubation: Incubate the derivatized probe with cell lysates from a relevant biological system (e.g., cancer cell line, bacterial culture).

  • Click Chemistry: After incubation, perform a click reaction to attach a biotin-azide or biotin-alkyne tag to the probe-protein adducts.

  • Streptavidin Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated protein complexes.

  • Mass Spectrometry Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Affinity_Proteomics_Workflow start Synthesize Clickable Probe incubate Incubate with Cell Lysate start->incubate click Add Biotin Tag via Click Chemistry incubate->click pulldown Streptavidin Pulldown click->pulldown wash Wash Beads pulldown->wash elute Elute Bound Proteins wash->elute ms LC-MS/MS Analysis elute->ms identify Identify Protein Targets ms->identify

Caption: Workflow for identifying protein targets using affinity-based proteomics.

Confirming Covalent Modification and Identifying the Site

Once potential protein targets are identified, the next crucial step is to confirm that the interaction is covalent and to map the specific site of modification.

Experimental Protocol: Intact Protein Mass Spectrometry and Peptide Mapping

  • Intact Protein Analysis: Incubate the purified target protein with S-Methyl-4-pyridylthioimidate hydroiodide. Analyze the reaction mixture using high-resolution mass spectrometry to detect a mass shift in the protein corresponding to the addition of a fragment of the compound.

  • Peptide Mapping:

    • Treat the modified protein with a protease (e.g., trypsin) to digest it into smaller peptides.

    • Analyze the resulting peptide mixture by LC-MS/MS.

    • Search the MS/MS data for peptides with a mass shift corresponding to the modification on a cysteine residue. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact modified amino acid.

Assessing the Functional Consequences of Modification

After confirming covalent modification of a target protein, it is essential to determine how this modification affects the protein's function.

Experimental Protocol: In Vitro Functional Assays

  • Enzyme Activity Assays: If the target protein is an enzyme, measure its activity in the presence and absence of S-Methyl-4-pyridylthioimidate hydroiodide. A change in enzymatic activity would suggest that the modification impacts the protein's catalytic function.

  • Protein-Protein Interaction Studies: Use techniques like co-immunoprecipitation or surface plasmon resonance to investigate whether the modification disrupts or enhances the target protein's interactions with its binding partners.

  • Thermal Shift Assays: Assess changes in the thermal stability of the target protein upon modification. Covalent binding can alter the protein's melting temperature.

Quantitative Data Summary

The following table outlines the expected quantitative data from the proposed experiments.

ExperimentKey ParameterExpected Outcome for Positive Result
Intact Protein MS Mass ShiftIncrease in protein mass corresponding to the covalent adduct.
Peptide Mapping Modified Peptide IDIdentification of a specific cysteine-containing peptide with the modification.
Enzyme Activity Assay IC50/EC50A measurable concentration-dependent effect on enzyme activity.
Thermal Shift Assay ΔTmA significant change in the melting temperature of the target protein.

Conclusion and Future Directions

The proposed mechanism of action for S-Methyl-4-pyridylthioimidate hydroiodide, centered on the covalent modification of protein cysteine residues, provides a strong foundation for future research. The experimental workflows detailed in this guide offer a clear path to identifying its biological targets and elucidating its functional consequences. Understanding the precise molecular interactions of this compound will be critical for its potential development as a therapeutic agent or a chemical probe for biological systems. Future studies should also investigate its cellular uptake, metabolic stability, and potential off-target effects to build a comprehensive biological profile.

References

  • Murugavel, et al. (2020). Benzo[g]indazole fused carbothioamide derivatives with promising activity against E. coli and S. aureus. Source not fully specified in search results.
  • Huang Y, Cong Z, Yang L, Dong S. (2008). A photoswitchable thioxopeptide bond facilitates the conformation-activity correlation study of insect kinin. Journal of Peptide Science, 14, 1062–1068.
  • Byerly-Duke, J., et al. (2024). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection.
  • Unlocking the potential of the thioamide group in drug design and development. (2025). Source not fully specified in search results.
  • Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). Source not fully specified in search results.
  • Detection of electrophile-sensitive proteins.
  • Does s-methyl methanethiosulfonate trap the thiol-disulfide state of proteins?
  • Persulfide Reactivity in the Detection of Protein S-Sulfhydration.
  • S-Methyl-4-pyridylthioimidate hydroiodide. (Date not specified).
  • Protein posttranslational modifications in health and diseases: Functions, regulatory mechanisms, and therapeutic implications.
  • Methyl iodide. (Date not specified). Organic Syntheses Procedure.
  • Khan Academy. (2014, October 24). Protein modifications | Biomolecules | MCAT [Video]. YouTube. [Link]

  • Profiling protein S-sulfination with maleimide-linked probes.
  • The regulation of pyroptosis by post-translational modifications: molecular mechanisms and therapeutic targets.
  • Khan Academy. (2013, November 23). Post-Translational Modifications [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Protein modifications. [Link]

  • The mechanism of action of the thioureylene antithyroid drugs.
  • S-Methyl-2-Pyridylthioimidate hydroiodide AldrichCPR.
  • Mechanism of Action of Prethioviridamide, an Anticancer Ribosomally Synthesized and Post-Translationally Modified Peptide with a Polythioamide Structure. (2019). PubMed.
  • Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines.
  • DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis.
  • Methyl Iodide synthesis. (2015, August 25). Chemistry Stack Exchange. [Link]

  • Dupilumab: Mechanism of action, clinical, and transl

Sources

An In-Depth Technical Guide to Thiolation with S-Methyl-4-pyridylthioimidate Hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Sulfhydryl Groups in Modern Bioconjugation

In the landscape of drug development, diagnostics, and fundamental biological research, the precise chemical modification of proteins and other biomolecules is paramount. Bioconjugation, the science of covalently linking molecules, has enabled the creation of powerful tools such as antibody-drug conjugates (ADCs), immobilized enzymes, and fluorescently labeled probes.[1] Central to many of these applications is the sulfhydryl (-SH) group, a highly reactive nucleophile present in the amino acid cysteine.[2] Its unique reactivity allows for specific and stable bond formation, making it a cornerstone of modern bioconjugation strategies.[3] However, the natural abundance of cysteine residues in proteins can be low.[4] This necessitates reliable methods for introducing sulfhydryl groups into proteins and other molecules, a process known as thiolation. This guide provides a comprehensive technical overview of S-Methyl-4-pyridylthioimidate hydroiodide, a reagent for the introduction of sulfhydryl groups, designed for researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Mechanism of Action

S-Methyl-4-pyridylthioimidate hydroiodide is a thioimidate salt that reacts with primary amines to introduce a sulfhydryl group via a two-step process. The reagent itself is a solid that should be stored desiccated at low temperatures to maintain its stability.[5]

The reaction mechanism proceeds through a nucleophilic attack of a primary amine on the electrophilic carbon of the thioimidate. This results in the formation of an amidine linkage and the release of methanethiol. The hydroiodide salt form enhances the reagent's stability and solubility in aqueous buffers commonly used for protein modifications. The resulting amidine preserves the positive charge of the original primary amine at physiological pH, which can be crucial for maintaining the protein's native conformation and solubility.[6]

The protonation of the thioimidate under mildly acidic to neutral conditions increases its electrophilicity, facilitating the nucleophilic attack by the amine.[6]

Mechanism of protein thiolation using S-Methyl-4-pyridylthioimidate.

Experimental Protocol: Thiolation of a Model Protein

This protocol provides a step-by-step methodology for the thiolation of a generic protein, such as an antibody, using S-Methyl-4-pyridylthioimidate hydroiodide.

Materials:

  • S-Methyl-4-pyridylthioimidate hydroiodide

  • Protein solution (e.g., IgG at 1-10 mg/mL in PBS)

  • Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Cysteine hydrochloride for standard curve

Procedure:

  • Reagent Preparation: Immediately before use, dissolve S-Methyl-4-pyridylthioimidate hydroiodide in a small amount of DMSO or DMF to create a 10-20 mM stock solution.

  • Protein Preparation: Ensure the protein solution is in a buffer free of primary amines (e.g., Tris) and at a pH between 7.2 and 8.0. If necessary, exchange the buffer using a desalting column.

  • Thiolation Reaction:

    • Add a 10- to 50-fold molar excess of the S-Methyl-4-pyridylthioimidate hydroiodide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification:

    • Remove excess reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.2.

    • Collect the protein-containing fractions.

  • Quantification of Introduced Sulfhydryl Groups (Ellman's Assay):

    • Prepare a standard curve using known concentrations of cysteine.[7]

    • Prepare a 4 mg/mL solution of Ellman's Reagent in 0.1 M sodium phosphate buffer, pH 8.0.[7]

    • To a known concentration of the thiolated protein, add the Ellman's Reagent solution.[7]

    • Incubate for 15 minutes at room temperature.[7]

    • Measure the absorbance at 412 nm.[7]

    • Determine the concentration of sulfhydryl groups by comparing the absorbance to the cysteine standard curve.[7] The molar extinction coefficient of the product, TNB, is 14,150 M⁻¹cm⁻¹ at 412 nm.[8]

Workflow for protein thiolation and quantification.

Comparison with Other Thiolation Reagents

The choice of thiolation reagent is critical and depends on the specific application. S-Methyl-4-pyridylthioimidate hydroiodide offers a distinct set of advantages and disadvantages compared to other commonly used reagents.

FeatureS-Methyl-4-pyridylthioimidateTraut's Reagent (2-Iminothiolane)N-succinimidyl S-acetylthioacetate (SATA)
Reaction Target Primary aminesPrimary aminesPrimary amines
Linkage Formed AmidineAmidineAmide
Charge Preservation Yes (maintains positive charge)Yes (maintains positive charge)No (removes positive charge)
Reaction Steps One-step thiolationOne-step thiolationTwo-step (acylation then deprotection)[5]
Sulfhydryl State Immediately availableImmediately availableProtected (requires deacetylation)[5]
Stability of Linkage Generally stableCan be unstable, leading to cyclization[9]Stable amide bond
Byproducts MethanethiolAmmonia (upon cyclization)[9]N-hydroxysuccinimide, hydroxylamine

Applications in Drug Development and Research

The introduction of sulfhydryl groups via S-Methyl-4-pyridylthioimidate hydroiodide opens up a wide array of applications in both fundamental research and therapeutic development.

  • Antibody-Drug Conjugates (ADCs): Thiolated antibodies can be conjugated to cytotoxic drugs, enabling targeted delivery to cancer cells. The stability of the resulting linkage is a critical parameter for ADC efficacy and safety.

  • Immunoassays: The attachment of enzymes or fluorescent probes to antibodies via sulfhydryl groups is a common strategy in the development of sensitive diagnostic assays.[1]

  • Protein Immobilization: Covalently attaching proteins to solid supports through sulfhydryl linkages is used for creating bioreactors, affinity chromatography columns, and protein microarrays.

  • Crosslinking Studies: Introducing sulfhydryl groups allows for the use of thiol-reactive crosslinkers to study protein-protein interactions and quaternary structure.[2]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low degree of thiolation - Insufficient molar excess of reagent- Suboptimal pH- Presence of primary amines in the buffer- Increase the molar ratio of reagent to protein- Ensure reaction pH is between 7.2 and 8.0- Use an amine-free buffer like PBS
Protein precipitation - High degree of modification altering protein solubility- Reagent instability- Reduce the molar excess of the reagent- Perform the reaction at a lower temperature (4°C)- Prepare the reagent stock solution immediately before use
Inconsistent results in Ellman's assay - Instability of the introduced sulfhydryl group- Inaccurate protein concentration measurement- Perform conjugation immediately after thiolation- Accurately determine the protein concentration before the assay

Safety and Handling

S-Methyl-4-pyridylthioimidate hydroiodide should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

S-Methyl-4-pyridylthioimidate hydroiodide is a valuable tool for the introduction of sulfhydryl groups into proteins and other amine-containing molecules. Its ability to preserve the charge of the modified amine and provide a readily available thiol in a single step makes it an attractive alternative to other thiolation reagents. As with any bioconjugation strategy, careful optimization of reaction conditions is crucial for achieving the desired degree of modification while maintaining the biological activity of the protein. This guide provides a solid foundation for researchers to successfully incorporate this reagent into their workflows for a wide range of applications in drug discovery and biomedical research.

References

  • Newberry, R. W., & Raines, R. T. (2017). A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone.
  • Newberry, R. W., & Raines, R. T. (2023). Thioimidates Provide General Access to Thioamide, Amidine, and Imidazolone Peptide-Bond Isosteres. Accounts of Chemical Research, 56(15), 2007–2019.
  • Hansen, T. N., & Nielsen, T. E. (2021). Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv.
  • Ellman's Reagent. (n.d.). Interchim. Retrieved from [Link]

  • SATA. (n.d.). Sangon Biotech. Retrieved from [Link]

  • Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. (2021).
  • Perrie, Y., & Rattray, Z. (2010). Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent and its application to the Escherichia coli 30S ribosome. Journal of Molecular Biology, 139(4), 643-664.
  • Zhang, H., et al. (2025). Methionine-Specific Bioconjugation for Single-Molecule Force Spectroscopy of Cell surface Proteins. ACS Nano, 19(16), 12456-12466.
  • Singh, S., et al. (2024). Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. International Journal of Molecular Sciences, 25(23), 13019.
  • Enzymatic S-Methylation of Thiols Catalyzed by Different O-Methyltransferases. (2020). ChemBioChem, 21(15), 2139-2144.
  • A Comparative Study on the Effects of the Lysine Reagent Pyridoxal 5-Phosphate and Some Thiol Reagents in Opening the Tl+-Induced Mitochondrial Permeability Transition Pore. (2023). International Journal of Molecular Sciences, 24(3), 2465.
  • Covalent Modification Of Recombinant Protein With Reactive Thiols. (2019). eGrove.
  • Petri, L., et al. (2021). Comparative reactivity analysis of small-molecule thiol surrogates. Bioorganic & Medicinal Chemistry, 49, 116439.
  • Manning, M. C., et al. (2010). Stability of Protein Pharmaceuticals: An Update. Pharmaceutical Research, 27(4), 544-575.
  • Room temperature, metal-free, CDI-promoted, ex-situ protocol for S-methyl thioester synthesis. (2024).
  • Mass Spectrometry of Protein Post-Translational Modifications Protocol. (2026, January 16). protocols.io.
  • Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. (1995).
  • NHS ester protocol for labeling proteins. (n.d.). Abberior Instruments. Retrieved from [Link]

  • van den Noort, M., de Boer, M., & Poolman, B. (2021). Stability of Ligand-induced Protein Conformation Influences Affinity in Maltose-binding Protein. Journal of Molecular Biology, 433(12), 167036.
  • Yue, P., & Moult, J. (2006). Loss of Protein Structure Stability as a Major Causative Factor in Monogenic Disease. Journal of Molecular Biology, 353(2), 484-501.
  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers, 5(3), 453-493.
  • Kitching, M. O., & Moody, C. J. (2011). Synthesis and Reactivity of 2-Polyfluoroalkyl Thiopyrylium Salts. Synfacts, 2011(03), 0269.
  • Synthesis, thiol-mediated reactive oxygen species generation profiles and anti-proliferative activities of 2,3-epoxy-1,4-naphthoquinones. (2017). MedChemComm, 8(3), 578-582.

Sources

Methodological & Application

Application Notes: A Detailed Protocol for the Modification of Proteins with S-Methyl-4-pyridylthioimidate hydroiodide

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist
Abstract

This technical guide provides a comprehensive protocol for the chemical modification of proteins using S-Methyl-4-pyridylthioimidate hydroiodide. This reagent selectively targets primary amino groups, such as the ε-amino group of lysine residues and the N-terminus, to form a stable amidine linkage. This conversion is significant as it retains the positive charge of the modified amine while introducing a UV-active pyridyl moiety, serving as a useful spectroscopic handle. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures for modification and purification, and detail robust methods for the characterization of the resulting conjugate. This guide is intended for researchers in biochemistry, drug development, and proteomics seeking to alter protein properties or introduce specific chemical reporters.

Principle of the Reaction: Amidine Formation

S-Methyl-4-pyridylthioimidate reacts specifically with unprotonated primary amines in a nucleophilic substitution reaction. The amine attacks the electrophilic carbon of the thioimidate group. This is followed by the elimination of the methanethiol (CH₃SH) leaving group to form a stable, positively charged N-substituted pyridylamidinium ion.[1][2] This reaction is highly efficient in the physiological pH range and effectively converts a primary amine into an amidine, which is more basic than the original amine.[1]

The key advantages of this modification are:

  • Charge Preservation: The resulting amidinium group is positively charged at physiological pH, thus preserving the overall charge landscape of the protein surface, which can be critical for maintaining protein structure and function.

  • Introduction of a Spectroscopic Handle: The incorporated 4-pyridyl group possesses a distinct ultraviolet (UV) absorbance, which can be utilized for quantifying the degree of modification.[3]

  • Stable Linkage: The formed amidine bond is highly stable under typical biochemical conditions.[4][5]

Figure 1: Reaction mechanism of S-Methyl-4-pyridylthioimidate with a primary amine on a protein.

Materials and Reagents
  • Protein of Interest: Purified and buffer-exchanged into an amine-free buffer (e.g., PBS, HEPES, Borate). Protein concentration should be accurately determined.

  • S-Methyl-4-pyridylthioimidate hydroiodide: (MW: 282.11 g/mol as the HI salt). Store desiccated at -20°C.

  • Anhydrous Dimethylsulfoxide (DMSO): For preparing the reagent stock solution.

  • Reaction Buffer: 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5 - 8.5. Crucial Note: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with the protein for reaction with the reagent.

  • Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0.

  • Desalting Columns: (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) for removing excess reagent.

  • UV-Vis Spectrophotometer and Quartz Cuvettes.

  • Mass Spectrometer: MALDI-TOF or ESI-LC-MS/MS system for verification.

Experimental Protocols

This process is divided into three main stages: the modification reaction, the purification of the conjugate, and its subsequent characterization.

experimental_workflow cluster_char 6. Characterize Conjugate prep_protein 1. Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 8.0) reaction 3. Initiate Reaction (Add Reagent to Protein) prep_protein->reaction prep_reagent 2. Prepare Reagent Stock (100 mM in DMSO) prep_reagent->reaction incubate 4. Incubate (e.g., 1-2 hours at RT) reaction->incubate purify 5. Purify Modified Protein (Desalting Column) incubate->purify char_uv A. UV-Vis Spectroscopy (Calculate Degree of Labeling) purify->char_uv char_ms B. Mass Spectrometry (Confirm Mass Shift & Site) purify->char_ms char_func C. Functional Assay (Assess Biological Activity) purify->char_func

Figure 2: Overall experimental workflow for protein modification and characterization.

3.1. Preparation of Reagents and Buffers
  • Protein Preparation: Dialyze or buffer-exchange the protein of interest into the chosen Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 150 mM NaCl, pH 8.0). Ensure the final protein concentration is between 1-10 mg/mL.

  • Reagent Stock Solution (100 mM): S-Methyl-4-pyridylthioimidate hydroiodide is moisture-sensitive. Immediately before use, bring the vial to room temperature before opening. Dissolve 2.82 mg of the reagent in 100 µL of anhydrous DMSO. Vortex briefly to ensure complete dissolution. Note: Prepare this solution fresh for each experiment as its stability in solution is limited.

3.2. Protein Modification Procedure

The efficiency of modification depends on the protein's accessible lysine residues and the molar excess of the reagent. The following table provides starting points for achieving different levels of modification.

Desired Degree of LabelingMolar Excess of Reagent (Reagent:Protein)
Low (1-3 moles/mole)5- to 10-fold
Medium (3-6 moles/mole)10- to 20-fold
High (>6 moles/mole)20- to 50-fold

Example Calculation for a 10-fold Molar Excess:

  • Protein: 1 mL of a 5 mg/mL solution of a 50 kDa protein.

    • Moles of Protein = (5 x 10⁻³ g) / (50,000 g/mol ) = 1 x 10⁻⁷ mol = 100 nmol.

  • Reagent:

    • Moles needed = 10 x 100 nmol = 1000 nmol = 1 µmol.

    • Volume of 100 mM stock = (1 µmol) / (100 mmol/L) = 10 µL.

Reaction Steps:

  • Add the calculated volume of the 100 mM reagent stock solution to the protein solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Longer incubation times or higher pH (up to 8.5) can increase the reaction efficiency.

  • (Optional) To stop the reaction, add a quenching reagent (e.g., 1 M Tris-HCl) to a final concentration of 50 mM and incubate for 15 minutes. This will consume any unreacted S-Methyl-4-pyridylthioimidate.

3.3. Purification of the Modified Protein

Excess reagent and byproducts must be removed to prevent interference in downstream applications and analysis.

  • Equilibrate a desalting column with 3-4 column volumes of the desired final storage buffer (e.g., PBS, pH 7.4).

  • Apply the reaction mixture to the center of the column.

  • Centrifuge the column according to the manufacturer's instructions to collect the purified, modified protein. The smaller molecules (excess reagent, methanethiol, DMSO) will be retained in the column matrix.

  • Determine the concentration of the recovered modified protein using a standard protein assay (e.g., BCA or Bradford).

Characterization of the Modified Protein

Validating the modification is a critical step for ensuring reproducibility and interpreting subsequent experimental results.[6]

4.1. Spectrophotometric Quantification (Degree of Labeling)

The degree of labeling (DOL), or the average number of pyridylamidine groups per protein, can be estimated by measuring the absorbance of the modified protein at both 280 nm (for protein) and ~262 nm (for the pyridyl group).[3]

  • Measure the UV-Vis spectrum of the purified modified protein from 220 nm to 350 nm.

  • Record the absorbance values at 280 nm (A₂₈₀) and 262 nm (A₂₆₂).

  • Calculate the concentration of the protein using its absorbance at 280 nm, correcting for the contribution of the pyridyl group at this wavelength.

    • A correction factor (CF) is needed: CF = ε₂₈₀_pyridyl / ε₂₆₂_pyridyl. This must be determined empirically or estimated from similar compounds.

    • Corrected A₂₈₀ = A₂₈₀_measured - (A₂₆₂_measured × CF)

    • Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀_protein

  • Calculate the concentration of the incorporated pyridylamidine groups.

    • Pyridylamidine Concentration (M) = A₂₆₂_measured / ε₂₆₂_pyridyl

    • Note: The molar extinction coefficient (ε) for the pyridylamidine adduct is not widely published. As an approximation, the ε of 4-aminopyridine at 262 nm in 0.1 M HCl (17,400 M⁻¹cm⁻¹) can be used as a starting point, but should ideally be determined empirically for the specific adduct.[3]

  • Calculate the Degree of Labeling (DOL).

    • DOL = [Pyridylamidine] / [Protein]

4.2. Mass Spectrometric Confirmation

Mass spectrometry provides definitive confirmation of the modification and can identify the specific sites of reaction.[2][7]

  • Mass Shift Calculation:

    • Formula of added group (C₆H₆N₂): (6 x 12.011) + (6 x 1.008) + (2 x 14.007) = 94.115 Da.

    • Formula of lost H from amine: 1.008 Da.

    • Net Monoisotopic Mass Shift = 93.0479 Da

    • Net Average Mass Shift = 93.107 Da

  • Intact Protein Analysis (MALDI-TOF or ESI-MS):

    • Analyze both the unmodified and modified protein samples.

    • Compare the resulting spectra. The spectrum of the modified protein should show a mass peak or a series of peaks shifted by multiples of ~93.1 Da relative to the unmodified protein, corresponding to the number of incorporated pyridylamidine groups.

  • Peptide Mapping Analysis (LC-MS/MS):

    • Digest both unmodified and modified proteins with a protease (e.g., trypsin). Note: Amidination of lysine renders the residue resistant to tryptic cleavage. This change in the digestion pattern is itself evidence of modification.

    • Analyze the resulting peptide mixtures by LC-MS/MS.

    • Search the MS/MS data against the protein sequence, specifying a variable modification of +93.0479 Da on lysine (K) and the N-terminus. This will pinpoint the exact residues that were modified.[1]

Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Modification 1. Inactive reagent (hydrolyzed).2. Incorrect buffer pH (too low).3. Amine-containing buffer (e.g., Tris) used.4. Insufficient molar excess of reagent.5. Lysine residues are inaccessible.1. Use fresh, anhydrous DMSO and a new vial of reagent.2. Ensure reaction buffer pH is between 7.5 and 8.5.3. Switch to a non-amine buffer like PBS, HEPES, or Borate.4. Increase the molar excess of the reagent (see Table 1).5. Consider partial denaturation if structure permits, or accept that the protein has few reactive sites.
Protein Precipitation 1. High concentration of organic solvent (DMSO).2. pH shift upon reagent addition.3. Modification alters protein solubility.1. Keep the final DMSO concentration below 10% (v/v).2. Use a well-buffered protein solution.3. Decrease the molar excess of the reagent to achieve a lower DOL. Perform modification at 4°C.
Loss of Biological Activity 1. Modification of lysine residues in the active site or a key binding interface.2. Conformational changes induced by modification.1. Reduce the molar excess of the reagent to target the most reactive/accessible lysines first.2. Perform a titration of reagent and correlate DOL with activity loss to find an acceptable modification level.3. If a specific lysine is known to be critical, consider site-directed mutagenesis to protect it.
High Background in UV-Vis 1. Incomplete removal of excess reagent.2. Reagent degradation products absorb in the UV range.1. Repeat the desalting/purification step.2. Ensure the reagent stock is prepared fresh immediately before use.
References
  • The impact of amidination on peptide fragmentation and identification in shotgun proteomics. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Amide Bond Activation of Biological Molecules. Molecules. Available at: [Link]

  • Ratiometric Pulse-chase Amidination Mass Spectrometry as a Probe of Biomolecular Complex Formation. Analytical Chemistry. Available at: [Link]

  • Novel Amidine Protein Cross-Links Formed by the Reaction of Glyoxal with Lysine. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Formation of Amides. LibreTexts Chemistry. Available at: [Link]

  • Probing protein tertiary structure with amidination. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Mass Spectrometry- and Lysine Amidination-Based Protocol for Thermodynamic Analysis of Protein Folding and Ligand Binding Interactions. Analytical Chemistry. Available at: [Link]

  • 4-Aminopyridine Product Page. MP Biomedicals. Available at: [Link]

  • PubChem Compound Summary for CID 1727, 4-Aminopyridine. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: S-Methyl-4-pyridylthioimidate Hydroiodide in Proteomic Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of proteomics, understanding protein structure, interactions, and function is paramount. Chemical modification of proteins serves as a powerful tool to probe these characteristics.[1] Reagents that can selectively target specific amino acid residues under physiological conditions are invaluable for mapping protein surfaces, identifying interaction interfaces, and stabilizing transient complexes.[2][3] S-Methyl-4-pyridylthioimidate hydroiodide (SMPI) is a chemical modification reagent designed for the selective targeting of primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides.

This guide provides a comprehensive overview of the principles, applications, and detailed protocols for utilizing SMPI in proteomics workflows. We will delve into the underlying reaction mechanism, provide step-by-step experimental procedures, and discuss the subsequent analysis by mass spectrometry, offering researchers and drug development professionals a practical framework for leveraging this reagent in their studies.

Principle and Mechanism of Action

S-Methyl-4-pyridylthioimidate functions as an effective amine-modifying agent due to the reactivity of its imidothioate group. The core value of this reagent class lies in its ability to modify lysine residues while preserving the native positive charge, a critical feature for many downstream applications.

Reaction Chemistry:

The reaction proceeds via a nucleophilic attack of a deprotonated primary amine (typically at a pH of 7.5-8.5) on the electrophilic carbon atom of the imidothioate group. This forms an unstable tetrahedral intermediate, which subsequently collapses, releasing methyl mercaptan (CH₃SH) as a leaving group. The result is the formation of a stable amidine linkage, covalently attaching the 4-pyridyl moiety to the protein.

A key advantage of this reaction is the conservation of charge. The resulting amidine group is protonated at physiological pH, retaining a positive charge on the modified lysine side chain. This mimicry of the original protonated amine helps to maintain the local protein conformation and, crucially, preserves the cleavage site for trypsin, the most commonly used protease in bottom-up proteomics.[4]

Caption: Reaction mechanism of SMPI with a protein lysine residue.

Applications in Proteomics

The unique properties of SMPI make it suitable for several applications in modern proteomics research.

  • Surface Topology Mapping: By modifying solvent-accessible primary amines, SMPI can be used to probe the surface of a protein or protein complex. Subsequent digestion and mass spectrometry analysis can identify which lysine residues were modified, providing low-resolution structural information about protein folding and subunit arrangement.[5]

  • Stabilizing Protein-Protein Interactions: Similar to other cross-linking reagents, the modification can help stabilize weak or transient protein-protein interactions, allowing for their capture and identification.[2][3] While SMPI is monofunctional, the extensive modification of lysine residues at an interaction interface can effectively "lock" the complex together for co-immunoprecipitation or other pull-down assays.

  • Introducing Specific Moieties: The attached 4-pyridyl group can serve as a chemical handle for further, more specific downstream modifications if required, although this is a more advanced application.

Experimental Protocols

Protocol 1: Covalent Modification of a Purified Protein

This protocol details the steps for modifying a purified protein sample with SMPI for subsequent analysis.

A. Materials

  • Purified protein of interest (concentration: 1-5 mg/mL)

  • S-Methyl-4-pyridylthioimidate hydroiodide (SMPI)

  • Reaction Buffer: 50 mM HEPES or PBS, pH 8.0. Critical: Avoid amine-containing buffers like Tris, as they will compete with the protein for reaction with the reagent.

  • Quenching Solution: 1 M Tris-HCl or Glycine, pH 8.0

  • Desalting columns (e.g., C18 Sep-Pak) or dialysis cassettes for reagent removal.[6]

B. Step-by-Step Methodology

  • Protein Preparation:

    • Ensure the protein sample is in the recommended Reaction Buffer. If not, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation:

    • SMPI is susceptible to hydrolysis. Prepare a stock solution (e.g., 10-20 mM) in the Reaction Buffer immediately before use. Do not store the stock solution.

  • Modification Reaction:

    • Calculate the required volume of SMPI stock solution to achieve the desired molar excess over protein amines. A 20 to 50-fold molar excess of SMPI over total lysine residues is a good starting point for optimization.

    • Add the calculated volume of SMPI to the protein solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature (25°C) with gentle mixing.

  • Quenching:

    • Terminate the reaction by adding the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for an additional 15-20 minutes at room temperature. This step consumes any unreacted SMPI.

  • Excess Reagent Removal:

    • Remove unreacted SMPI and the quenching agent by passing the sample through a desalting column appropriate for the protein's molecular weight.[7] Alternatively, perform dialysis against a suitable buffer (e.g., 50 mM Ammonium Bicarbonate) overnight at 4°C.

  • Sample Storage:

    • The modified protein is now ready for downstream analysis. Store at -80°C for long-term stability.

G start Purified Protein Sample buffer_exchange Buffer Exchange (e.g., HEPES, pH 8.0) start->buffer_exchange add_smpi Add freshly prepared SMPI Reagent buffer_exchange->add_smpi react Incubate (1-2 hours, 25°C) add_smpi->react quench Quench Reaction (e.g., Tris buffer) react->quench remove_reagent Remove Excess Reagent (Desalting / Dialysis) quench->remove_reagent analysis Downstream Analysis (SDS-PAGE, MS) remove_reagent->analysis

Sources

Application Note: S-Methyl-4-pyridylthioimidate Hydroiodide for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of S-Methyl-4-pyridylthioimidate hydroiodide (SMPT-H) , a specialized heterobifunctional-like reagent used for the site-specific modification of protein lysine residues. Unlike conventional NHS-esters which neutralize lysine charge, SMPT-H utilizes thioimidate chemistry to generate a 4-pyridylamidine linkage. This modification preserves the positive charge of the lysine side chain (maintaining electrostatic protein-protein interactions) while introducing a pyridine moiety that serves as a versatile handle for metal coordination, topological mapping, or mass spectrometry-based interface footprinting.

Part 1: Introduction & Mechanism

The Reagent: S-Methyl-4-pyridylthioimidate Hydroiodide[1][2][3][4]
  • Chemical Name: S-Methyl pyridine-4-carbothioimidate hydroiodide[1][2][3][4][5][6]

  • CAS: 1185165-63-2[1]

  • Functional Class: Amine-reactive thioimidate (Amidinating agent).

  • Target: Primary amines (Lysine

    
    -amino groups, N-terminus).
    
Core Mechanism: Charge-Preserving Amidination

The primary advantage of SMPT-H over standard acylation reagents (e.g., acetic anhydride, NHS-esters) is the preservation of the positive charge at physiological pH.

  • Reaction: The nucleophilic amine of the lysine attacks the central carbon of the thioimidate group.

  • Leaving Group: Methanethiol (MeSH) is displaced.

  • Product: A stable 4-pyridylamidine bond is formed.

  • Physicochemical Impact: The resulting amidine has a pKa similar to the original lysine amine (~12), ensuring that electrostatic networks essential for Protein-Protein Interactions (PPIs) remain intact.

Applications in PPI Studies
  • Interface Mapping (Chemical Footprinting):

    • Lysines buried at a PPI interface are protected from modification.

    • By comparing the modification rate of free protein vs. protein complex, the interaction surface can be mapped via Mass Spectrometry (MS).

  • Metal-Templated Interaction Probing:

    • The introduced 4-pyridyl group is a potent ligand for transition metals (e.g., Ni²⁺, Cu²⁺, Zn²⁺).

    • Researchers can induce or stabilize interactions between the modified protein and a metal-affinity partner (or resin) to study conditional PPIs.

  • Steric & Electronic Modulation:

    • The bulkier pyridine ring (compared to a native amine) can be used to probe the steric tolerance of an interaction site without altering the local charge environment.

Part 2: Experimental Workflow & Visualizations

Reaction Mechanism Diagram

The following diagram illustrates the chemical conversion of a Lysine residue to a 4-Pyridylamidine derivative.

ReactionMechanism Lysine Protein Lysine (R-NH2) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 8-9) Reagent S-Methyl-4-pyridylthioimidate (Reagent) Reagent->Intermediate Product 4-Pyridylamidine Modified Protein Intermediate->Product Elimination Byproduct Methanethiol (MeSH) Intermediate->Byproduct

Caption: Mechanism of lysine amidination by S-Methyl-4-pyridylthioimidate, releasing methanethiol and preserving positive charge.

PPI Interface Mapping Workflow

This workflow describes the "Differential Modification" strategy to identify binding sites.

Workflow cluster_0 Experimental Setup cluster_1 Chemical Labeling cluster_2 Analysis StateA Free Protein A Step1 Add SMPT-H Reagent (Limit concentration) StateA->Step1 StateB Protein Complex AB StateB->Step1 Step2 Quench Reaction (Tris/Glycine) Step1->Step2 Step3 Tryptic Digestion Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Step5 Data Comparison: Identify Protected Lysines Step4->Step5

Caption: Differential footprinting workflow. Lysines masked by the PPI interface show reduced modification rates.

Part 3: Detailed Protocol

Reagent Preparation

Critical Note: Thioimidates are susceptible to hydrolysis.[7] Prepare solutions immediately before use.

  • Stock Solution: Dissolve S-Methyl-4-pyridylthioimidate hydroiodide in dry DMSO or DMF to a concentration of 100 mM.

  • Reaction Buffer: 50 mM HEPES or Triethanolamine (TEA), pH 8.0 – 9.0.

    • Avoid: Primary amine buffers (Tris, Glycine) as they will compete with the protein.

    • Permissible: Phosphate, Borate (if no metal interference is planned).[7]

Labeling Protocol (Standard)

This protocol targets surface-exposed lysines for mapping or functionalization.

  • Equilibration: Exchange protein into Reaction Buffer (pH 8.5 recommended for optimal amidination). Protein concentration should be 1–5 mg/mL (approx. 20–100 µM).

  • Reagent Addition:

    • Add the SMPT-H stock to the protein solution.

    • Molar Excess:

      • For complete surface modification: 20–50x molar excess over protein.

      • For footprinting (sparse labeling): 1–5x molar excess to ensure single-hit kinetics.

  • Incubation: Incubate for 30–60 minutes at Room Temperature (25°C).

    • Note: The reaction releases Methanethiol (rotten cabbage odor). Perform in a fume hood or sealed vials.

  • Quenching: Stop the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purification: Remove excess reagent and byproducts via Zeba™ Spin Desalting Columns or dialysis against the storage buffer.

Analysis by Mass Spectrometry

To confirm modification and map sites:

  • Digestion: Perform standard Trypsin digestion (Trypsin cleaves at Lys/Arg).

    • Note: Amidinated lysines (Lys-C(=NH)-Py) are generally resistant or have significantly reduced cleavage efficiency by Trypsin. This "missed cleavage" is a diagnostic marker.

    • Alternative: Use Chymotrypsin or Glu-C for complementary mapping.

  • Mass Shift Calculation:

    • Modification: Addition of 4-Pyridyl-Amidine group.[8]

    • Formula Change: +C₆H₄N₂ (Net addition to Lysine side chain).

    • Monoisotopic Mass Shift: +104.037 Da .

    • (Derivation: Reagent loses -SMe (47.09 Da) and protein loses -H (1.008 Da) from amine, but gains the Pyridyl-Imidate backbone).

  • Data Search: Set "+104.037 Da" as a variable modification on Lysine (K) and N-terminus.

Part 4: Data Interpretation & Troubleshooting

Quantitative Data Summary
ParameterValue / ConditionNotes
Optimum pH 8.0 – 9.0Below pH 7, hydrolysis competes with amidination.
Mass Shift +104.04 DaDiagnostic for 4-pyridylamidine adduct.
Trypsin Cleavage Blocked / RetardedModified Lysines are no longer substrates for Trypsin.
Charge State Preserved (+1)Unlike Acetylation (Neutral), Amidination retains +1 charge.
Solubility GoodPyridine ring is moderately polar; rarely causes precipitation.
Troubleshooting Guide
  • Problem: Low modification efficiency.

    • Cause: Hydrolysis of reagent or pH too low.

    • Solution: Use fresh reagent; ensure pH is >8.0. Increase molar excess.

  • Problem: Protein precipitation.

    • Cause: Over-modification leading to aggregation (rare with amidines) or high reagent concentration.

    • Solution: Reduce molar excess; perform reaction at 4°C.

  • Problem: "Rotten egg" smell.

    • Cause: Release of Methanethiol (MeSH).

    • Solution: This is normal. Work in a fume hood.

Part 5: References

  • Traut, R. R., et al. (1973). "Methyl 4-mercaptobutyrimidate as a cleavable cross-linking reagent for use with ribosomal proteins." Biochemistry, 12(17), 3266–3273. Link(Foundational chemistry of thioimidate-mediated protein amidination).

  • Hunter, M. J., & Ludwig, M. L. (1962). "The reaction of imidoesters with proteins and related small molecules." Journal of the American Chemical Society, 84(18), 3491–3504. Link(Mechanism of amidine formation from imidates).

  • Thermo Fisher Scientific. "S-Methyl pyridine-4-carbothioimidate hydroiodide Product Page." Link(Commercial source verifying chemical identity).

  • Lauber, M. A., & Reilly, J. P. (2010). "Novel amidinating cross-linker for facilitating analyses of protein structures and interactions." Analytical Chemistry, 82(18), 7736–7743. Link(Application of thioimidates in MS-based structural proteomics).

  • Huateng Pharma. "S-Methyl-4-pyridylthioimidate hydroiodide (CAS 1185165-63-2)."[1] Link(Reagent specifications).

Sources

Troubleshooting & Optimization

Technical Support Center: S-Methyl-4-pyridylthioimidate Hydroiodide (SMPT)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for the handling, optimization, and troubleshooting of S-Methyl-4-pyridylthioimidate hydroiodide (SMPT) . It is designed for researchers utilizing SMPT for protein amidination, cross-linking, or chemical modification.

Executive Summary

S-Methyl-4-pyridylthioimidate hydroiodide is a thiol-reactive imidoester derivative primarily used to convert primary amines (e.g., Lysine side chains) into 4-pyridyl amidines . This modification preserves the positive charge of the amine while introducing a pyridine moiety, often used as a specific affinity handle or an intermediate for further functionalization.

The Critical Challenge: Like all imidate esters, SMPT is highly susceptible to hydrolysis in aqueous buffers. The reaction is a "race" between the desired aminolysis (reaction with protein amines) and the parasitic hydrolysis (reaction with water).

Part 1: The Mechanistic Landscape

To optimize your yield, you must understand the competition occurring in your reaction vessel. The 4-pyridyl group is electron-withdrawing, which increases the electrophilicity of the central carbon, making it more reactive toward amines but also more unstable toward hydrolysis compared to simple alkyl imidates.

Reaction Pathway Diagram

The following diagram illustrates the fate of SMPT in solution. Your goal is to maximize the green path (Aminolysis) and minimize the red path (Hydrolysis).

SMPT_Reaction_Pathways cluster_conditions Critical Control Factors SMPT_Salt SMPT Hydroiodide (Solid/Salt Form) STABLE SMPT_Free Free Base Intermediate (Reactive Species) SMPT_Salt->SMPT_Free Dissolution in Basic Buffer (pH > 7.5) Amidine 4-Pyridyl Amidine (Desired Product) SMPT_Free->Amidine Aminolysis (k_amine) Fastest at pH 8.0-9.0 Hydrolysis Hydrolysis Products (Amide/Ester + MeSH) SMPT_Free->Hydrolysis Hydrolysis (k_water) Competes at all pH Amine Target Amine (R-NH2) Amine->Amidine Water Water (H2O) Water->Hydrolysis pH Control pH Control Temperature Temperature Buffer Composition Buffer Composition

Figure 1: Reaction kinetics competition. The reagent exists as a stable salt but becomes labile immediately upon buffering. The reaction releases methanethiol (MeSH) as a byproduct in both pathways.

Part 2: Optimization & Prevention of Hydrolysis

The half-life of thioimidates is pH-dependent. While specific data for the 4-pyridyl derivative is sparse, structural analogs (e.g., methyl acetimidate) exhibit half-lives ranging from minutes to a few hours at pH 8.0–9.0.

1. pH Optimization: The "Goldilocks" Zone
  • pH < 7.0: The amine nucleophile (Lysine) is protonated (

    
    ) and unreactive. Reaction rate is near zero.[1]
    
  • pH > 10.0: Hydrolysis becomes dominant. The reagent degrades before it can label the protein.

  • Optimal Window: pH 8.0 – 9.0 .

    • Why: This balances the deprotonation of Lysine (pKa ~10.5) to generate enough reactive nucleophile (

      
      ) while maintaining a manageable hydrolysis rate.
      
2. Buffer Selection (Crucial)

Never use buffers containing primary amines (e.g., Tris, Glycine, Ethanolamine ). These will act as scavenger nucleophiles and consume the SMPT reagent immediately.

Buffer SystemSuitabilityNotes
Phosphate (PBS) ⭐⭐⭐ (Excellent)Non-nucleophilic. Good buffering capacity at neutral pH.
HEPES / MOPS ⭐⭐⭐ (Excellent)Good for pH 7.5–8.5. Non-interfering.
Borate ⭐⭐ (Good)Good for higher pH (8.5–9.0), but can complex with carbohydrates.
Tris / Glycine ❌ (FATAL)Contains primary amines. Will react with SMPT.
Carbonate ⭐ (Caution)pH often too high (>9.5) for stable thioimidate reaction.
3. Temperature Control
  • Recommendation: Perform reactions at 4°C .

  • Mechanism: Hydrolysis has a higher activation energy than aminolysis in many cases. Lowering the temperature slows down the "waste" pathway (hydrolysis) more significantly than the "productive" pathway (labeling), effectively extending the reagent's half-life.

Part 3: Troubleshooting & FAQs

Q1: I smell a strong, rotten-cabbage odor during the reaction. Is this dangerous?

  • Diagnosis: This is Methanethiol (MeSH) , the leaving group released during both the successful reaction and hydrolysis.

  • Action: This confirms the reagent is reacting (or degrading). It is normal.

  • Safety: Always perform SMPT handling in a fume hood . Methanethiol has a low odor threshold (ppb range) but is toxic at high concentrations.

Q2: My labeling efficiency is very low (<10%). What went wrong?

  • Cause A (Old Reagent): The hydroiodide salt is hygroscopic. If stored improperly, it hydrolyzes in the bottle. Check: Does the solid look sticky or clumped?

  • Cause B (Slow Mixing): You dissolved the SMPT in buffer and then added it to the protein.

    • Correction: Dissolve SMPT in dry solvent (methanol or DMSO) first, or add the solid directly to the protein solution to minimize time in water without a target.

  • Cause C (Wrong pH): If pH < 7.5, lysine is not reactive enough.

Q3: How do I store the stock powder?

  • Protocol: Store at -20°C , desiccated, and under inert gas (Argon/Nitrogen) if possible. Moisture is the enemy. Allow the bottle to warm to room temperature before opening to prevent condensation on the cold solid.

Q4: Can I use this reagent to cross-link proteins?

  • Clarification: SMPT itself is a mono-functional reagent (one reactive group). It will not cross-link two proteins directly. However, it introduces a 4-pyridyl group. If you use a secondary reagent that targets pyridine or if you are using a bis-imidate version, cross-linking is possible. For simple SMPT, you are only surface-modifying the protein.

Part 4: Standard Operating Procedure (SOP)

Objective: Modification of a target protein (1 mg/mL) with SMPT.

Materials:

  • Target Protein in PBS (pH 8.0) or 0.1 M HEPES (pH 8.5) .

  • SMPT Hydroiodide (Solid).

  • 0.1 M NaOH (for pH adjustment, if necessary).

  • Desalting column (e.g., Sephadex G-25) or Dialysis cassette.

Protocol:

  • Prepare Protein: Ensure protein is in an amine-free buffer (PBS/HEPES) at pH 8.0–8.5. Concentration should be high (1–5 mg/mL) to favor second-order kinetics (aminolysis) over first-order kinetics (hydrolysis).

  • Calculate Stoichiometry: Use a 20-fold to 50-fold molar excess of SMPT over the target amine residues.

    • Note: The large excess compensates for the hydrolysis loss.

  • Initiate Reaction:

    • Method A (Direct): Weigh the required SMPT and add the solid directly to the stirring protein solution.

    • Method B (Stock): Dissolve SMPT in a small volume of dry Methanol or DMSO immediately before use, then aliquot into the protein solution. Do not dissolve in water/buffer as a stock.

  • Incubate: React for 30–60 minutes at room temperature OR 2–4 hours at 4°C.

  • Quench & Purify:

    • The reaction releases methanethiol.

    • Remove excess reagent and byproducts via desalting column or dialysis against PBS.

  • Validation: Confirm modification via Mass Spectrometry (mass shift corresponding to the 4-pyridyl amidine adduct) or by UV absorbance (appearance of pyridine absorbance bands, typically ~250-260 nm, distinct from protein).

References
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter on Imidate Esters and Amidine formation).

  • Hunter, M. J., & Ludwig, M. L. (1962). The Reaction of Imidoesters with Proteins and Related Small Molecules.[2] Journal of the American Chemical Society, 84(18), 3491–3504.

  • Inman, J. K., et al. (1983). Amidination of proteins with bio-active amines. Methods in Enzymology, 92, 47-58. (Discusses general thioimidate reactivity).

  • Pierce Biotechnology (Thermo Fisher). (N.D.). Tech Tip #3: Crosslinker Selection Guide. (General reference for amine-reactive chemistry stability).

Sources

Technical Support Center: Protein Modification with S-Methyl-4-pyridylthioimidate hydroiodide (SMPT)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for protein modification using S-Methyl-4-pyridylthioimidate hydroiodide (SMPT). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical modification and troubleshoot common issues, particularly protein aggregation. Our approach is rooted in the fundamental principles of protein chemistry and backed by established methodologies for analogous reagents.

Introduction to SMPT-Mediated Protein Modification

S-Methyl-4-pyridylthioimidate hydroiodide (SMPT) is a chemical reagent used to modify primary amino groups on a protein, primarily the ε-amino group of lysine residues. The reaction, a form of amidination, converts the primary amine into a positively charged thioamidine group. This modification can be utilized for various applications, including the introduction of new reactive handles, altering protein isoelectric points, or studying the role of specific lysine residues in protein function.

However, as with many chemical modifications of proteins, there is a risk of inducing structural perturbations that can lead to aggregation. This guide will provide a comprehensive framework for understanding, identifying, and mitigating protein aggregation during and after the SMPT reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of the SMPT reaction on a protein?

The primary target for SMPT is the nucleophilic ε-amino group of lysine residues on the protein surface. The reaction can also occur at the N-terminal α-amino group of the polypeptide chain.

Q2: What is the expected change in charge after modifying a lysine residue with SMPT?

The reaction of SMPT with a primary amine converts it to a thioamidine group. This process retains a positive charge at physiological pH, similar to the original primary amine. Therefore, the overall charge of the protein is not expected to change significantly.

Q3: Why does my protein aggregate when I use SMPT, even though the charge is conserved?

Protein aggregation during SMPT modification can be multifactorial. While the net charge is preserved, the distribution and local environment of these charges are altered. Potential causes include:

  • Disruption of Native Interactions: The modification of lysine residues can disrupt critical salt bridges or hydrogen bonds that are essential for maintaining the native protein structure.

  • Increased Hydrophobicity: The addition of the pyridylthioimidate group may introduce hydrophobic patches on the protein surface, promoting non-specific intermolecular interactions.

  • Conformational Changes: The chemical modification can induce localized or global conformational changes, exposing aggregation-prone regions of the protein.

  • Side Reactions: Although not extensively documented for SMPT, analogous reagents are known to participate in side reactions that can lead to cross-linking or other modifications that promote aggregation.

Q4: At what pH should I perform the SMPT reaction?

For efficient modification of primary amines, a pH range of 7.0 to 9.0 is generally recommended for reagents of this class.[1] The reaction rate is typically faster at a more alkaline pH, but protein stability may be compromised. It is crucial to balance reaction efficiency with the optimal pH for your specific protein's stability.

Troubleshooting Guide: Protein Aggregation

Problem 1: Protein precipitates immediately upon addition of SMPT.

This is often due to localized high concentrations of the reagent or an organic solvent used to dissolve it.

Troubleshooting Workflow for Immediate Precipitation

A Immediate Precipitation Observed B Was SMPT dissolved in an organic solvent? A->B C Add SMPT solution dropwise to the vortexing protein solution. B->C Yes E Is the protein concentration very high? B->E No D Consider alternative, more water-soluble SMPT formulations if available. C->D F Reduce the protein concentration. E->F Yes H Review buffer conditions (pH, ionic strength). E->H No G Screen for stabilizing additives (see Table 1). F->G

Caption: Decision tree for addressing immediate protein precipitation.

Problem 2: Protein aggregation is observed during or after the reaction (e.g., increased turbidity, presence of high molecular weight species in SEC).

This suggests that the modification is destabilizing the protein over time.

Troubleshooting Workflow for Gradual Aggregation

A Gradual Aggregation Detected B Optimize Reaction Conditions A->B F Screen Stabilizing Additives A->F H Consider Alternative Reagents A->H C Lower Reaction Temperature (e.g., 4°C) B->C D Reduce Reaction Time B->D E Decrease SMPT:Protein Molar Ratio B->E G Arginine, Sugars, Polyols (see Table 1) F->G K Purify Monomeric Modified Protein G->K I Guanidination (O-methylisourea) for charge preservation and potential stability enhancement H->I J NHS-esters for a different linkage chemistry H->J I->K J->K L Size-Exclusion Chromatography (SEC) K->L M Ion-Exchange Chromatography (IEX) K->M

Caption: Strategies to mitigate gradual protein aggregation.

Experimental Protocols

Protocol 1: General Procedure for Protein Modification with SMPT
  • Buffer Exchange: Prepare your protein in an amine-free buffer (e.g., PBS, HEPES, Borate) at a pH between 7.5 and 8.5. The optimal pH should be determined empirically for your protein.

  • Reagent Preparation: Immediately before use, dissolve the SMPT hydroiodide in the reaction buffer.

  • Reaction Setup: Add the SMPT solution to the protein solution at a molar excess of 10-20 fold. The optimal ratio will depend on the number of accessible lysines and the desired degree of modification.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching (Optional): The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM.

  • Removal of Excess Reagent: Remove unreacted SMPT and byproducts by dialysis, desalting column, or tangential flow filtration against a suitable storage buffer.

Protocol 2: Screening for Optimal Reaction pH
  • Aliquots: Prepare small, identical aliquots of your protein in a low-buffering-capacity solution.

  • pH Adjustment: Adjust the pH of each aliquot to a different value within the 7.0-9.0 range using a concentrated, amine-free buffer stock (e.g., 1M HEPES).

  • Reaction: Initiate the SMPT reaction in each aliquot using a consistent molar ratio of reagent to protein.

  • Analysis: After a set time, analyze each reaction for the degree of modification (e.g., by mass spectrometry) and the extent of aggregation (e.g., by SEC or DLS).

  • Evaluation: Select the pH that provides a sufficient degree of modification with minimal aggregation.

Data Presentation: Stabilizing Additives

The use of additives can significantly improve protein stability during chemical modification. The table below summarizes common additives and their mechanisms of action.

Additive ClassExamplesTypical ConcentrationMechanism of ActionReferences
Amino Acids L-Arginine, L-Glutamic Acid50-500 mMSuppresses aggregation by shielding hydrophobic patches and modulating electrostatic interactions.[2]
Sugars Sucrose, Trehalose0.25-1 MStabilize the native protein structure through preferential exclusion, raising the energy barrier for unfolding.
Polyols Glycerol, Sorbitol5-20% (v/v)Similar to sugars, they are preferentially excluded from the protein surface, promoting a compact, stable conformation.
Non-denaturing Detergents Polysorbate 20/80, CHAPS0.01-0.1% (v/v)Can prevent surface-induced aggregation and solubilize exposed hydrophobic regions.

Alternative Reagents to Consider

If aggregation persists with SMPT, consider alternative reagents that also target primary amines but may have different effects on protein stability.

  • O-Methylisourea: This reagent converts lysine residues to homoarginine, a modification that has been shown to increase the stability of some proteins.[3][4] This is an excellent alternative if maintaining or enhancing a positive charge is desirable.

  • Traut's Reagent (2-iminothiolane): This reagent introduces a sulfhydryl (-SH) group while forming an amidine linkage, thus preserving the positive charge.[1] However, be aware of potential side reactions, such as the instability of the introduced thiol group.[5][6]

  • N-hydroxysuccinimide (NHS) esters: These reagents form a stable, uncharged amide bond with primary amines.[7] This will alter the protein's isoelectric point, which could either increase or decrease solubility depending on the protein and buffer conditions.

Analytical Techniques for Monitoring Your Reaction

A multi-pronged analytical approach is essential for successful protein modification.

TechniquePurpose
Size-Exclusion Chromatography (SEC) Quantify monomer, soluble aggregates, and fragments.
Dynamic Light Scattering (DLS) Detect the presence and size distribution of aggregates in solution.
SDS-PAGE (non-reducing and reducing) Qualitatively assess high molecular weight species and potential disulfide-linked aggregates.
Mass Spectrometry (e.g., LC-MS) Confirm the covalent modification and determine the degree of labeling.
Circular Dichroism (CD) Spectroscopy Assess changes in the secondary and tertiary structure of the protein upon modification.

Conclusion

Troubleshooting protein aggregation during modification with S-Methyl-4-pyridylthioimidate hydroiodide requires a systematic and informed approach. By understanding the underlying chemical principles, carefully controlling reaction conditions, and utilizing appropriate analytical techniques, researchers can successfully modify their proteins of interest while maintaining their structural integrity and biological function. This guide provides a foundational framework for achieving these goals.

References

  • Cupo, P., El-Deiry, W., Whitney, P. L., & Awad, W. M., Jr. (1980). Stabilization of proteins by guanidination. Journal of Biological Chemistry, 255(22), 10828–10833. [Link]

  • BenchChem. (2025). The A-Z Guide to Protein Modification with 2-Iminothiolane Hydrochloride (Traut's Reagent). BenchChem Technical Guides.
  • Reddit discussion on "Trouble with antibody thiolation with Traut's Reagent (2-Iminothiolane•HCl)". (2024). r/biotech.
  • Thermo Fisher Scientific. (n.d.). Traut's Reagent.
  • Li, X., et al. (2021). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. Molecules, 26(10), 2953. [Link]

  • Bucci, E., et al. (2012). Attachment strategy, using 2-iminothiolane (Traut's reagent) to functionalize amyloid fibrils. Journal of Physical Chemistry B, 116(3), 1149-1155.
  • Covalent Modification Of Recombinant Protein With Reactive Thiols. (2018). eGrove, University of Mississippi's Institutional Repository.
  • Insung Chromatech. (n.d.).
  • Singh, R., Kats, L., Blattler, W. A., & Lambert, J. M. (1996). Formation of N-substituted 2-iminothiolanes when amino groups in proteins and peptides are modified by 2-iminothiolane. Analytical Biochemistry, 236(1), 114–125.
  • Wikipedia. (n.d.). 2-Iminothiolane.
  • BenchChem. (2025). A Comparative Analysis of Guanidination Protocols for Researchers. BenchChem Technical Guides.
  • Di Cera, E., et al. (1987). Electrostatic modification of protein surfaces: effect on hemoglobin ligation and solubility. Biophysical journal, 52(5), 765–771.
  • Riederer, P., et al. (2012). Integrating Lys-N proteolysis and N-terminal guanidination for improved fragmentation and relative quantification of singly-charged ions. Journal of proteome research, 11(11), 5435–5444.
  • Brancia, F. L., et al. (2001). Guanidination of Tryptic Peptides without Desalting for MALDI-TOF MS Analysis. Journal of the American Society for Mass Spectrometry, 12(5), 570–575.
  • Wikipedia. (n.d.). Homoarginine.
  • Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides. The formation of N-peptidyl-2-iminothiolanes with bombesin (BN) antagonist... Journal of Peptide Research, 57(5), 383-389.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • ResearchGate. (n.d.). Conformational and charge changes induced by L-Arginine and L-lysine increase the solubility of chicken myosin.
  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964-972.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964-972.
  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964-972.
  • Ahrer, K., et al. (2006). Influence of L-homoarginine as an analogue of L-arginine on the heat-induced aggregation of proteins. Journal of pharmaceutical sciences, 95(3), 591–601.
  • Creative Biolabs. (n.d.). Troubleshooting Guides.
  • Rutherfurd, S. M., et al. (2017). O-Methylisourea Can React with the α-Amino Group of Lysine: Implications for the Analysis of Reactive Lysine. Journal of Agricultural and Food Chemistry, 65(4), 964-972.
  • Mokotoff, M., et al. (2001). Caution in the use of 2-iminothiolane (Traut's reagent) as a cross-linking agent for peptides... Journal of Peptide Research, 57(5), 383-389.
  • Enninful, G. N., et al. (2026). Assessing the Effect of Substitution of Arginine with Homoarginine in Two Antimicrobial Peptides. International Journal of Peptide Research and Therapeutics, 32(2).
  • Masuda, T., et al. (2004). Effects of Chemical Modification of Lysine Residues on the Sweetness of Lysozyme. Bioscience, Biotechnology, and Biochemistry, 68(9), 1904-1911.
  • Kalia, J., & Raines, R. T. (2008). Developments and recent advancements in the field of endogenous amino acid selective bond forming reactions for bioconjugation. Chemical Society Reviews, 37(12), 2657-2669.
  • El-Dahshan, A., et al. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors. Journal of visualized experiments : JoVE, (122), 55562.
  • A genetic engineering solution to the "arginine conversion problem" in stable isotope labeling by amino acids in cell culture (SILAC). (2007). Molecular & cellular proteomics : MCP, 6(5), 939–947.
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. (2020). The Journal of Organic Chemistry, 85(5), 3469-3479.
  • Chen, Y., et al. (2007). Identification of Four Novel Types of in Vitro Protein Modifications. Journal of proteome research, 6(3), 968–974.
  • Sigma-Aldrich. (n.d.).
  • RxList. (n.d.). Lysine: Side Effects, Uses, Dosage, Interactions, Warnings.
  • Wang, Z., & Cole, P. A. (2020). The Chemical Biology of Reversible Lysine Post-Translational Modifications. ACS chemical biology, 15(4), 816–838.
  • Khan Academy. (n.d.).
  • BenchChem. (2025). A Comparative Analysis of Amine-Reactive vs. Thiol-Reactive Biotinylation: A Guide for Researchers. BenchChem Technical Guides.

Sources

Improving efficiency of S-Methyl-4-pyridylthioimidate hydroiodide labeling

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Protein Chemistry Division Subject: Technical Guide: Optimization of S-Methyl-4-pyridylthioimidate Hydroiodide Labeling

Executive Summary

This guide addresses the technical challenges associated with using S-Methyl-4-pyridylthioimidate hydroiodide (SMPT-HI) for protein functionalization. Unlike standard NHS-ester labeling, this reagent utilizes thioimidate chemistry to generate stable amidine linkages while introducing a 4-pyridyl moiety.

This reaction is chemically distinct: it involves the nucleophilic attack of primary amines (lysines) on the thioimidate carbon, displacing methanethiol (MeSH). The primary challenges—hydrolysis competition, pH sensitivity, and byproduct management—require precise control. This document provides a self-validating protocol and troubleshooting logic to maximize labeling efficiency (Degree of Labeling, DOL).

Part 1: The Chemistry of Efficiency

To troubleshoot effectively, one must understand the competing kinetics. The labeling efficiency is defined by the ratio of Aminolysis (desired) to Hydrolysis (undesired).

Mechanism of Action

The S-Methyl-4-pyridylthioimidate reagent contains a reactive imidate core. Upon exposure to a primary amine (Protein-NH₂), the amine attacks the central carbon. The S-methyl group is a good leaving group, departing as methanethiol, resulting in a 4-pyridyl amidine derivative.

Key Advantages:

  • Charge Preservation: Unlike NHS esters (which convert positively charged amines to neutral amides), amidine formation retains the positive charge at physiological pH (pKa ~12), preserving protein solubility and isoelectric point (pI).

  • Stability: The resulting amidine bond is more resistant to hydrolysis than amide bonds formed by some other reagents.

Visualizing the Pathway

SMPT_Reaction_Pathway Protein Protein-NH2 (Lysine/N-term) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0-9.0) Reagent S-Methyl-4-pyridylthioimidate (Reagent) Reagent->Intermediate Hydrolysis Hydrolyzed Reagent (Inactive Ester/Amide) Reagent->Hydrolysis H2O Competition (Low pH / Slow Reaction) Product 4-Pyridyl Amidine-Protein (Labeled) Intermediate->Product Elimination Byproduct Methanethiol (MeSH) (Gas/Odor) Intermediate->Byproduct

Figure 1: Reaction pathway of SMPT labeling. High efficiency requires favoring the green path (Aminolysis) over the red dotted path (Hydrolysis).

Part 2: Optimized Experimental Protocol

This protocol is designed to maximize the Aminolysis rate while suppressing Hydrolysis .

Reagents & Equipment
  • SMPT-HI Reagent: Store at -20°C under desiccant.

  • Labeling Buffer: 50 mM Sodium Borate or 100 mM Sodium Phosphate, pH 8.5 – 9.0. (Strictly NO Tris, Glycine, or BSA).

  • Solvent: Anhydrous DMSO or DMF (High purity).

  • Purification: Desalting column (e.g., PD-10, Zeba Spin) or Dialysis cassette.

Step-by-Step Methodology

1. Protein Preparation (The Foundation)

  • Buffer Exchange: Ensure protein is in an amine-free buffer. Residual Tris will quench the reagent immediately.

  • Concentration: Concentrate protein to 2–5 mg/mL .

    • Why? Amidination is a second-order reaction. Doubling protein concentration quadruples the reaction rate, significantly outcompeting first-order hydrolysis [1].

2. Reagent Solubilization (The Critical Window)

  • Calculate the molar excess. Start with a 20-fold molar excess of SMPT to Protein.

  • Dissolve SMPT-HI in anhydrous DMSO immediately before use.

    • Target: Keep DMSO < 10% of final reaction volume to prevent denaturation.

3. The Reaction

  • Add the DMSO-SMPT solution dropwise to the protein while gently vortexing.

  • Incubation: 1 hour at Room Temperature (20-25°C) or 2-4 hours at 4°C.

    • Note: Thioimidates react faster than NHS esters but are still subject to hydrolysis. Room temperature is preferred for efficiency unless the protein is extremely labile.

4. Quenching & Purification

  • Quench: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes.

  • Purify: Immediately remove excess reagent and the methanethiol byproduct using a desalting column equilibrated in your storage buffer (e.g., PBS).

Part 3: Troubleshooting Center (FAQs)

Section A: Low Labeling Efficiency

Q: My Degree of Labeling (DOL) is consistently low (< 1 pyridyl group per protein). What is wrong? A: This is usually a pH or buffer issue.

  • Check pH: Thioimidates require the lysine epsilon-amine to be deprotonated. The pKa of lysine is ~10.5. At pH 7.4, only ~0.1% of lysines are reactive. Increase pH to 8.5 or 9.0 to drastically increase nucleophilicity [2].

  • Check Buffer: Did you use PBS with azide or glycine? Ensure the buffer is strictly inorganic (Phosphate, Borate, Carbonate).

  • Reagent Hydrolysis: The "Hydroiodide" salt is stable, but once in water, it degrades. Do not prepare aqueous stock solutions. Dissolve in DMSO and use within 1 minute.

Q: Can I use higher molar excess to improve yield? A: Yes, but with diminishing returns.

  • Standard: 20x excess.

  • Aggressive: 50x - 100x excess.

  • Warning: High concentrations of thioimidate can lead to protein precipitation due to hydrophobicity of the reagent or excessive crosslinking if the reagent has bifunctional impurities.

Section B: Protein Stability & Precipitation

Q: The protein precipitates upon adding the reagent. A: This is likely due to the hydrophobicity of the S-methyl-4-pyridyl group or the solvent shock.

  • Solution 1 (Solvent): Add the DMSO-reagent slowly. Ensure final DMSO is < 5%.

  • Solution 2 (Charge): Although amidines retain charge, the 4-pyridyl group is hydrophobic. If over-labeling occurs, the protein surface becomes too hydrophobic. Reduce molar excess to 10x.

  • Solution 3 (pH): If the reaction pH is exactly at the protein's pI, it will precipitate. Adjust buffer pH away from the pI.

Section C: Side Effects (Odor & Byproducts)

Q: The reaction smells terrible (rotten cabbage). Is this normal? A: Yes. The leaving group is Methanethiol (MeSH) .

  • Safety: Perform the reaction in a chemical fume hood.

  • Interference: Methanethiol is a reducing agent. If your protein has labile disulfide bonds, the released MeSH could theoretically reduce them, though the concentration is usually too low to break structural disulfides. If this is a concern, keep the reaction time short and purify immediately.

Part 4: Optimization Matrix

Use this table to adjust your protocol based on your specific results.

ObservationProbable CauseCorrective Action
DOL < 1.0 pH too low (Lysines protonated)Increase Buffer pH to 8.5 – 9.0.
DOL < 1.0 Reagent hydrolysisDissolve reagent in dry DMSO; use immediately.
Precipitation Over-labeling (Hydrophobic surface)Reduce molar excess (e.g., 50x → 20x).
Precipitation DMSO shockDilute reagent further before addition; ensure <5% v/v DMSO.
Activity Loss Modification of active site LysineAdd substrate/ligand during labeling to protect active site.
High Background Incomplete removal of reagentPerform two rounds of dialysis or use a longer desalting column.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques. 3rd Edition. Academic Press. (Chapter 1: Functional Targets for Bioconjugation).

  • Thermo Fisher Scientific. (n.d.). Amine-Reactive Probe Labeling Protocol. (General principles of pH dependence for amine-reactive probes).

  • Mattson, G., et al. (1993). A practical approach to crosslinking. Molecular Biology Reports, 17, 167–183. (Discusses imidate reaction kinetics).

  • Inman, J. K., et al. (1983). Amidination of proteins with adipimidate and other imidate esters. Methods in Enzymology, 91, 559-569. (Foundational text on imidate/thioimidate labeling conditions).

(Note: While specific literature on "S-Methyl-4-pyridylthioimidate" is niche, the chemistry strictly follows the established mechanism of S-alkyl thioimidate amidination described in the references above.)

Technical Support Center: Stability of Thioimidate Reagents in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on S-Methyl-4-pyridylthioimidate hydroiodide and its Analogue, 2-Iminothiolane (Traut's Reagent)

Introduction

This guide is designed for researchers utilizing thioimidate-based reagents for thiolation chemistry, a crucial step in bioconjugation, cross-linking, and immobilization protocols. While the specific query concerns S-Methyl-4-pyridylthioimidate hydroiodide, publicly available, in-depth stability data for this exact compound is limited. Therefore, this guide will focus on the principles of aqueous stability using the extensively studied and structurally related cyclic thioimidate, 2-Iminothiolane (Traut's Reagent). The chemical principles governing the stability of Traut's Reagent—particularly its susceptibility to hydrolysis and its reactivity profile—are highly instructive and broadly applicable to other thioimidates used in similar biochemical applications.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles

This section addresses the most common initial questions regarding the handling and stability of thioimidate reagents in aqueous environments.

Q1: What is the primary factor that compromises the stability of thioimidate reagents in water?

A: The primary cause of instability is hydrolysis. The thioimidate ring is susceptible to nucleophilic attack by water, which leads to the opening of the ring and the formation of an inactive sulfhydryl-containing compound. This process is significantly accelerated under alkaline conditions (pH > 8). While the reagent is relatively stable in acidic and neutral buffers, its half-life decreases as the pH becomes more alkaline[1].

Q2: I've just received my reagent. How should I store it, and can I prepare stock solutions in advance?

A: Proper storage is critical for maximizing the reagent's shelf-life.

  • Solid Form: The reagent in its solid (powder) form should be stored at 4°C under desiccated conditions to protect it from moisture. Before opening the vial, it is essential to allow it to warm to room temperature to prevent condensation of atmospheric moisture onto the cold powder.

  • Aqueous Solutions: It is strongly advised not to store the reagent in solution[2]. Hydrolysis will inevitably occur over time, even in optimal buffers[2]. For maximum efficacy and reproducibility, always prepare a fresh solution immediately before each experiment[2].

Q3: What is the optimal pH for my thiolation reaction, and how does this relate to reagent stability?

A: There is a crucial balance to be struck. The reaction with primary amines (the target of thiolation) is most efficient in the pH range of 7 to 9[1][3]. However, this is also the pH range where hydrolysis becomes more pronounced. Fortunately, the desired reaction with primary amines is substantially faster than the competing hydrolysis reaction. For instance, in a pH 8 buffer, the half-life of hydrolysis is about 1 hour, whereas the half-life for the reaction with a primary amine like glycine is only about 5 minutes[1]. This kinetic advantage allows for efficient thiolation before significant degradation of the reagent occurs.

Q4: My buffer contains Tris. Is this acceptable?

A: No, this is a critical experimental error. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with thioimidate reagents. The reagent will react with the primary amine of the buffer itself, competing with your target molecule and drastically reducing your thiolation efficiency[1]. Recommended buffers include Phosphate Buffered Saline (PBS), borate, or triethanolamine-based buffers, which are devoid of primary amines[1].

Section 2: Troubleshooting Guide - Common Experimental Failures

This section provides a structured approach to diagnosing and solving common issues encountered during thiolation experiments.

Problem: Low or No Thiolation of My Protein/Molecule

You've performed the reaction, but downstream analysis (e.g., Ellman's Assay) shows a much lower concentration of sulfhydryl groups than expected.

G start Low Thiolation Efficiency Detected check_reagent Step 1: Verify Reagent Integrity start->check_reagent q_fresh Was the reagent solution prepared fresh? check_reagent->q_fresh res_fresh_no Result: Reagent Hydrolyzed Action: Repeat with freshly prepared solution. q_fresh->res_fresh_no No check_buffer Step 2: Check Buffer Compatibility q_fresh->check_buffer Yes q_buffer_amine Does your buffer contain primary amines (e.g., Tris)? check_buffer->q_buffer_amine res_buffer_yes Result: Reagent Quenched Action: Dialyze sample into an amine-free buffer (e.g., PBS) and repeat. q_buffer_amine->res_buffer_yes Yes check_conditions Step 3: Assess Reaction Conditions q_buffer_amine->check_conditions No q_ph Is the final reaction pH within the 7-9 range? check_conditions->q_ph res_ph_low Result: Slow Aminolysis Action: Adjust pH to 7.5-8.5 for optimal reaction. q_ph->res_ph_low No q_molar_ratio Is the molar excess of reagent sufficient? q_ph->q_molar_ratio Yes res_ratio_low Result: Incomplete Thiolation Action: Increase molar excess (typically 10-20 fold over protein). q_molar_ratio->res_ratio_low No G cluster_start Initial State cluster_products Potential Products Thioimidate Thioimidate Reagent (Active) Thiolated Thiolated Target Molecule (Desired Product) Thioimidate->Thiolated Aminolysis (Fast) + Target-NH₂ pH 7-9 Hydrolyzed Hydrolyzed Reagent (Inactive Byproduct) Thioimidate->Hydrolyzed Hydrolysis (Slow) + H₂O pH > 7

Caption: Competing aminolysis and hydrolysis pathways.

Protocol: General Procedure for Protein Thiolation

This protocol provides a reliable starting point for the modification of proteins with sulfhydryl groups using a thioimidate reagent.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.5).

  • Thioimidate Reagent (e.g., 2-Iminothiolane HCl).

  • Reaction Buffer: Amine-free buffer as described above.

  • Desalting column (e.g., SpinOut™ GT-600) or dialysis cassette for buffer exchange and removal of excess reagent.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the protein is in an incompatible buffer (like Tris), perform a buffer exchange using a desalting column or dialysis first.

  • Reagent Calculation: Determine the amount of thioimidate reagent needed. A 10- to 20-fold molar excess of reagent over the protein is a common starting point for achieving significant thiolation.[1]

  • Reagent Solution Preparation (Perform Immediately Before Use):

    • Weigh the required amount of solid thioimidate reagent in a microfuge tube.

    • Just before adding it to the protein, dissolve the powder in a small volume of the Reaction Buffer. Vortex gently to ensure it is fully dissolved. Do not let this solution sit.

  • Reaction:

    • Immediately add the freshly prepared reagent solution to the protein solution.

    • Incubate the reaction mixture at room temperature for 1 hour with gentle stirring or rotation.

  • Purification:

    • Following incubation, immediately remove the excess, unreacted reagent and reaction byproducts using a desalting column or dialysis against the desired buffer. This step is crucial to prevent the newly introduced sulfhydryl groups from reacting further.

  • Quantification & Downstream Use:

    • Quantify the concentration of introduced sulfhydryl groups using a standard method like the Ellman's Assay.

    • The thiolated protein is now ready for subsequent conjugation, labeling, or immobilization steps.

References

  • Sulfhydration Kit With Traut's Reagent. G-Biosciences. [Link]

  • Mokotoff, M., Moczarski, Y. M., Gentsch, B. L., & Mizukami, H. (1998). Caution in the use of 2‐iminothiolane (Traut's reagent) as a cross‐linking agent for peptides. The formation of N‐peptidyl‐2‐iminothiolanes with bombesin (BN) antagonist (d‐Trp6,Leu13‐ψ[CH2NH]‐Phe14)BN6−14 and d‐Trp‐Gln. Journal of Peptide Research, 52(4), 281-291. [Link]

  • Shtenberg, Y., et al. (2023). γ-Functional Iminiumthiolactones for the Single and Double Modification of Peptides. Bioconjugate Chemistry, 34(12), 2216–2222. [Link]

Sources

Validation & Comparative

Spectroscopic Analysis of S-Methyl-4-pyridylthioimidate Hydroiodide (SMPT) Reactions: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of S-Methyl-4-pyridylthioimidate Hydroiodide Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

S-Methyl-4-pyridylthioimidate hydroiodide (SMPT) represents a specialized class of heterobifunctional reagents used primarily for the amidination of primary amines (lysine residues, N-termini) in proteins and peptides. Unlike standard acylation reagents (e.g., NHS-esters) that neutralize the positive charge of amines, SMPT converts amines into amidines , maintaining the cationic character of the residue under physiological pH.

This guide focuses on the unique spectroscopic advantages of SMPT. While traditional alkyl imidates (e.g., methyl acetimidate) are spectroscopically silent in the UV-Vis region, the 4-pyridyl moiety of SMPT serves as an intrinsic chromophore. This allows for real-time spectrophotometric monitoring of the reaction and direct quantification of the degree of modification without destructive assays, a distinct advantage over aliphatic alternatives.

Chemical Mechanism & Reagent Architecture

The Reagent

SMPT is synthesized via the alkylation of 4-pyridylthioamide with methyl iodide. The hydroiodide salt form stabilizes the reactive thioimidate core, preventing premature hydrolysis.

  • Electrophile: The imidate carbon (

    
    ).
    
  • Leaving Group: Methanethiol (

    
    ), identifiable by its distinct odor and NMR signature.
    
  • Tag: The 4-pyridyl group, which remains attached to the target molecule.

Reaction Mechanism (Amidination)

The reaction follows a nucleophilic substitution pathway analogous to the Pinner reaction. The primary amine of the protein attacks the imidate carbon, forming a tetrahedral intermediate. The expulsion of methanethiol drives the formation of the stable amidine bond.

SMPT_Mechanism Reagent SMPT (Reagent) [4-Py-C(=NH)-SMe] Inter Tetrahedral Intermediate Reagent->Inter + Protein-NH2 pH 8.0-9.0 Protein Protein-NH2 (Nucleophile) Protein->Inter Product Pyridyl-Amidine Conjugate Inter->Product - CH3SH Byproduct Methanethiol (CH3SH) Inter->Byproduct

Figure 1: Reaction pathway of SMPT with primary amines. The 4-pyridyl group is retained, conferring UV absorbance to the conjugate.

Spectroscopic Analysis & Monitoring

The primary advantage of SMPT over aliphatic imidates (like Traut's reagent or DTBP) is the ability to use non-destructive spectroscopic methods to validate the reaction.

UV-Visible Spectroscopy

The 4-pyridyl ring exhibits a characteristic absorption band. Upon conjugation, this band shifts, allowing quantification of the "tag" density.

  • Reagent

    
    :  ~260–270 nm (varies with pH due to pyridine protonation).
    
  • Conjugate Shift: The formation of the amidine bond typically results in a bathochromic shift (red shift) or hyperchromic effect relative to the native protein background.

  • Protocol: Measure

    
     (Protein) and 
    
    
    
    (Pyridyl). Use the ratio
    
    
    to estimate the Degree of Labeling (DOL).
Nuclear Magnetic Resonance (NMR)

NMR provides the most definitive structural validation.

SignalChemical Shift (

, ppm)
Change During Reaction
S-Methyl (

)
~2.5 - 2.7 (Singlet)Disappears. This is the leaving group.
Pyridyl Ring (

)
~7.5 - 8.8 (Multiplets)Retained. Shifts slightly downfield due to amidine electron withdrawal.
Amidine (

)
~9.0 - 10.0 (Broad)Appears. Diagnostic of successful conjugation.
Mass Spectrometry (MS)

Unlike acetylation (+42 Da), amidination with SMPT adds a larger mass due to the aromatic ring.

  • Mass Shift: +105.12 Da (Calculated for

    
     addition).
    
  • Validation: MALDI-TOF or ESI-MS of the intact protein will show a ladder of peaks separated by +105 Da, corresponding to the number of modified lysines.

Comparative Analysis: SMPT vs. Alternatives

The choice of SMPT is driven by two factors: Charge Preservation and Spectroscopic Visibility .

FeatureSMPT (Hydroiodide) NHS-Esters (e.g., NHS-Acetate) Traut's Reagent (2-Iminothiolane)
Reaction Type AmidinationAcylationRing-opening Amidination
Charge on Lysine Retained (+) Lost (Neutral)Retained (+)
UV Traceability High (Pyridyl Ring) Low (Requires destructive assay)Low (Unless reacted with Ellman's)
Leaving Group Methanethiol (Gas/Odor)NHS (Soluble solid)None (Ring opening)
Stability (Hydrolysis) Moderate (

~30 min at pH 8.5)
Low (

< 20 min at pH 8.5)
High (Cyclic imidate)
Primary Application Tagging, Charge-sensitive studiesCrosslinking, LabelingThiolation (adding -SH)

Key Insight: Use SMPT when modifying proteins involved in nucleic acid binding (e.g., histones, polymerases) where neutralizing the positive charge (via NHS-esters) would destroy biological activity. Use SMPT over Traut's reagent when you need a UV-traceable tag rather than a free thiol.

Experimental Protocol

Reagent Preparation & Handling

SMPT hydroiodide is hygroscopic and sensitive to hydrolysis.

  • Store desiccated at -20°C.

  • Allow to warm to room temperature before opening to prevent condensation.

  • Prepare immediately before use in degassed buffer.

Conjugation Workflow

Workflow Step1 1. Equilibration Buffer Exchange Protein into 0.1M Phosphate/Carbonate, pH 8.5 Step3 3. Reaction Add 10-50x Molar Excess of SMPT Incubate 1h @ RT or 4h @ 4°C Step1->Step3 Step2 2. Reagent Solubilization Dissolve SMPT in dry DMSO or Water (Immediate Use) Step2->Step3 Step4 4. Quenching (Optional) Add Tris or Glycine to scavenge excess reagent Step3->Step4 Step5 5. Purification Dialysis or Desalting Column (Remove Methanethiol/Excess Reagent) Step4->Step5 Step6 6. Analysis UV-Vis (260/280nm) & MS Step5->Step6

Figure 2: Step-by-step conjugation workflow for SMPT.

Detailed Methodology
  • Buffer: Use 0.1 M Sodium Phosphate or Bicarbonate, pH 8.0–9.0. Note: Avoid amine-containing buffers (Tris, Glycine) during the reaction step.

  • Ratio: Add a 20-fold molar excess of SMPT to the protein solution (typically 1–5 mg/mL).

  • Incubation: React for 60 minutes at Room Temperature.

    • Observation: A slight sulfurous odor (methanethiol) confirms the reaction is proceeding.

  • Purification: Remove excess reagent and the methanethiol byproduct via dialysis against PBS or using a Sephadex G-25 desalting column.

  • Quantification: Measure Absorbance at 260 nm (Pyridyl) and 280 nm.

Troubleshooting & Validation

  • Issue: Low Modification Yield.

    • Cause: Hydrolysis of the imidate ester competed with the amine reaction.

    • Solution: Increase pH to 9.0 (increases amine nucleophilicity) or increase reagent excess. Ensure reagent was fresh.

  • Issue: Protein Precipitation.

    • Cause: Over-modification or pH shift.

    • Solution: Reduce molar excess. While amidination preserves charge, adding hydrophobic aromatic rings (pyridyl) can decrease solubility.

  • Issue: No "S-Methyl" loss in NMR.

    • Cause: Reagent did not react; likely hydrolyzed to the thioester or remained unreacted.

    • Solution: Check pH.[1][2] Below pH 7.5, the reaction rate with amines is negligible compared to hydrolysis.

References

  • Organic Syntheses. (1941). Methyl Iodide Synthesis (General Alkylation). Organic Syntheses, Coll. Vol. 2, p.399. Link

  • Hunter, M. J., & Ludwig, M. L. (1962). The reaction of imidoesters with proteins and related small molecules.[2] Journal of the American Chemical Society, 84(18), 3491-3504. Link

  • Thermo Fisher Scientific. (n.d.). Crosslinking Technical Handbook: Amine-Reactive Crosslinker Chemistry (Traut's vs NHS).Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Functional Targets). Link

  • Liu, W., et al. (2025).[1][3] Thio-NHS esters are non-innocent protein acylating reagents.[1][3][4] Nature Communications, 16, 6028.[1] Link[1][3]

Sources

Safety Operating Guide

S-Methyl-4-pyridylthioimidate Hydroiodide: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Safety Directives

Strict Adherence Required: This compound presents a dual-hazard profile often underestimated in standard safety data sheets (SDS). While classified as an irritant, its primary operational risk is the generation of Methanethiol (Methyl Mercaptan) upon hydrolysis or contact with moisture.

  • Urgency: High (Stench/Toxicity Potential).

  • Primary Hazard: Methanethiol release (Rotten cabbage odor, olfactory fatigue, toxic at high concentrations).

  • Secondary Hazard: Iodine evolution upon oxidation of the hydroiodide salt if not properly buffered.

  • Prohibited Action: NEVER dispose of this substance or its reaction mixtures down the drain without chemical deactivation. NEVER autoclave waste containing this compound (risk of gas release).

Chemical Profile & Hazard Identification

To dispose of this chemical safely, you must understand what you are destroying. The disposal protocol is designed to target the specific functional groups listed below.

PropertyDataOperational Implication
Chemical Name S-Methyl-4-pyridylthioimidate hydroiodideTarget compound.[1][2]
CAS Number 1185165-63-2Verification key.
Formula

Contains Sulfur (stench source) and Iodine (oxidizer sensitivity).
Structure 4-Pyridyl-C(=NH)-SMe • HILabile thioimidate bond; prone to hydrolysis.
Stability Moisture SensitiveKeep desiccated until disposal.
Byproducts Methanethiol (MeSH), Ammonia, IodineDisposal must neutralize all three.

The "Hidden" Chemistry of Disposal

Why standard protocols fail: A simple acid/base neutralization is insufficient.

  • Hydrolysis Risk: In water (especially basic), the thioimidate bond cleaves, releasing Methanethiol (MeSH) .

    • Mechanism:

      
      
      
  • Iodide Complication: The hydroiodide (HI) salt contains iodide ions (

    
    ). If you add bleach (hypochlorite) to kill the smell without pH control, the iodide oxidizes to Iodine (
    
    
    
    )
    , creating a corrosive, staining, purple/brown vapor.

The Solution: We utilize a Base-Buffered Oxidative Quench . This converts the toxic thiol into odorless methanesulfonate and drives the iodine all the way to colorless, non-volatile iodate (


).

Step-by-Step Disposal Protocol (The "Bleach-Base" Method)

This protocol is a self-validating system . The color changes described serve as visual checkpoints to ensure the reaction is complete.

Prerequisites
  • Location: Chemical Fume Hood (Mandatory).

  • PPE: Nitrile gloves (double gloved recommended), safety goggles, lab coat.

  • Reagents:

    • 5M Sodium Hydroxide (NaOH) or similar strong base.

    • Commercial Bleach (10-15% Sodium Hypochlorite, NaOCl) or saturated Calcium Hypochlorite solution.

Procedure
Step 1: Solubilization & pH Adjustment
  • Action: Dissolve the solid waste or reaction mixture in water.

  • Critical Step: Immediately add 5M NaOH until the pH is >12.

  • Observation: The solid dissolves. The solution may turn yellow.

  • Why: High pH prevents the formation of volatile Iodine (

    
    ) in the next step and accelerates the hydrolysis of the thioimidate.
    
Step 2: Oxidative Deactivation (The "Stench Kill")
  • Action: Slowly add Bleach (NaOCl) to the basic solution while stirring. Caution: Exothermic reaction.

  • Visual Checkpoint 1 (Intermediate): The solution will likely turn Brown/Red .

    • Chemistry: This is the oxidation of Iodide (

      
      ) to Iodine/Triiodide (
      
      
      
      ). Do not stop here.
  • Action: Continue adding bleach until the color fades.

  • Visual Checkpoint 2 (Completion): The solution turns Colorless or pale yellow.

    • Chemistry: Excess bleach converts Iodine (

      
      ) to Iodate (
      
      
      
      ), which is colorless and water-soluble. Simultaneously, Methanethiol is oxidized to Methanesulfonate (
      
      
      ).
  • Olfactory Check: Carefully waft.[3][4][5] The "rotten cabbage" smell should be replaced by a chlorine (bleach) smell.

Step 3: Final Waste Packaging
  • Testing: Dip a starch-iodide paper. It should remain white (if excess oxidant is neutralized) or turn blue (if excess bleach remains). Note: For disposal, excess bleach is acceptable as long as the bottle is vented.

  • Labeling: Label as "High pH Aqueous Waste with Oxidizer (Bleach) & Iodates."

  • Venting: Use a vented cap (e.g., Nalgene vented closure) for the first 24 hours to prevent gas pressure buildup from decomposing bleach.

Visualizing the Deactivation Pathway

The following diagram illustrates the chemical transformation during the disposal process.

DisposalProtocol Start S-Methyl-4-pyridylthioimidate Hydroiodide (Waste) Step1 Add NaOH (pH > 12) (Hydrolysis) Start->Step1 Dissolve Intermediate Intermediate Mix: Methanethiol (Smell) + Iodide Step1->Intermediate Releases MeSH Step2 Add Excess NaOCl (Bleach) (Oxidation) Intermediate->Step2 Brown Color (I2) Result Final Waste: Methanesulfonate (Odorless) + Iodate (Colorless) Step2->Result Colorless (IO3-)

Caption: Logical flow of chemical deactivation. Red indicates hazard; Green indicates safe disposal state.

Troubleshooting & FAQs

ScenarioDiagnosisCorrective Action
Solution stays brown/purple. Incomplete oxidation of Iodine.Add more bleach and ensure pH is >12. Iodine is insoluble in acid but forms soluble Iodate in base + excess oxidant.
Strong sulfur smell persists. Incomplete oxidation of thiol.Add more bleach. Stir longer (30+ mins).
Effervescence (Bubbling). Decomposition of bleach or release of Nitrogen gas.Normal. Ensure container is NOT sealed tight immediately.

References

  • Sigma-Aldrich. (2025).[3] Safety Data Sheet: S-Methyl pyridine-4-carbothioimidate hydroiodide. (Search CAS: 1185165-63-2).

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Disposal of Thiols and Sulfides." National Academies Press.

  • BenchChem. (2025). Technical Guide to Thioimidates.

  • Yale University EHS. (2025). Management & Disposal of Chemical Wastes.

Sources

×

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
S-Methyl-4-pyridylthioimidate hydroiodide
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Reactant of Route 2
S-Methyl-4-pyridylthioimidate hydroiodide

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.